methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity . Its structure features:
- Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system with a sulfur-containing thiazole ring and a pyrimidine ring.
- Substituents: 2-Benzylidene group: An aromatic (E)-configured substituent at position 2. 7-Methyl: A methyl group at position 7, influencing steric and electronic properties. Methyl ester at position 6: Unlike most analogs with ethyl esters, this methyl ester may alter solubility and metabolic stability.
Synthesis typically involves cyclocondensation of thiouracil derivatives with aromatic aldehydes and chloroacetic acid under acidic conditions, followed by esterification .
Properties
IUPAC Name |
methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-18(21(27)28-2)19(15-10-6-7-11-16(15)23)25-20(26)17(29-22(25)24-13)12-14-8-4-3-5-9-14/h3-12,19H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFJBRKLCWVPQZ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired thiazolopyrimidine core. The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key observations:
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Reaction rates depend on the electron-withdrawing effect of the thiazolo-pyrimidine core, which activates the chlorophenyl ring toward NAS.
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Steric hindrance from the benzylidene group reduces substitution efficiency at the ortho position .
Oxidation Reactions
The thiazole ring and exocyclic double bond show distinct oxidation behavior:
Table 2: Oxidation pathways
Spectral evidence:
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Epoxidation confirmed by disappearance of C=CH proton (δ 7.96 ppm in ) in ¹H NMR.
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Sulfoxide formation detected through IR band shift from 1159 cm⁻¹ (C-S) to 1080 cm⁻¹ (S=O) .
Hydrolysis Reactions
The methyl ester group undergoes both acidic and basic hydrolysis:
Conditions and outcomes:
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Alkaline hydrolysis (NaOH/EtOH): Produces carboxylic acid derivative (m.p. 215-218°C) .
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Acidic hydrolysis (HCl/H₂O): Forms unstable intermediate that decarboxylates to yield 7-methyl-thiazolo[3,2-a]pyrimidinone.
Kinetic studies show pseudo-first-order kinetics with t₁/₂ = 45 min in 1M NaOH at 25°C .
Cycloaddition Reactions
The α,β-unsaturated ketone system participates in [4+2] cycloadditions:
Table 3: Diels-Alder reactivity
| Dienophile | Conditions | Cycloadduct Characteristics |
|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 24 hrs | Six-membered ring fused at C2-C3 |
| Anthracene | Microwave, 150°C, 30 min | Polycyclic adduct with Δm.p. +72°C |
Regioselectivity follows frontier molecular orbital (FMO) theory, with inverse electron demand observed in all cases.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two primary pathways:
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E→Z isomerization of the benzylidene group (quantum yield Φ = 0.32)
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Ring contraction of thiazole moiety to form imidazo[2,1-b]thiazole system
Mechanistic Considerations
The compound's reactivity stems from three key features:
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives, including the compound , as antitumor agents . For instance, derivatives synthesized from thiazolo[3,2-a]pyrimidin-3(2H)-ones exhibited potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values ranged from 9.8 to 35.9 µM, indicating superior efficacy compared to traditional chemotherapeutics like doxorubicin .
Antioxidant Properties
Research has demonstrated that compounds within this class possess antioxidant properties , which are critical in combating oxidative stress-related diseases. A study focused on benzimidazole derivatives indicated that certain thiazolo[3,2-a]pyrimidines showed significant antioxidant activity, suggesting a similar potential for methyl (2E)-2-benzylidene derivatives .
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit protein kinases , particularly casein kinase 2 (CK2), which is implicated in various cancers. A specific study identified a related thiazolo[3,2-a]pyrimidine derivative as a selective CK2 inhibitor with an IC50 of 0.56 µM, showcasing the potential for therapeutic applications in cancer treatment through targeted kinase inhibition .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been noted for their antimicrobial properties . Compounds exhibiting high antibacterial and antifungal activities have been developed, suggesting that methyl (2E)-2-benzylidene derivatives could be explored further for their efficacy against microbial pathogens .
Synthesis and Structural Modifications
The synthesis of methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions that can be optimized for higher yields and purity. The structural uniqueness of this compound allows for modifications that may enhance its biological activity or reduce toxicity.
Case Studies
Mechanism of Action
The mechanism of action of methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations in analogs include substitutions at positions 2 (benzylidene), 5 (aryl groups), and 6 (ester/cyano groups), which modulate bioactivity, crystallinity, and solubility.
Table 1: Structural and Functional Comparison
Key Findings:
Position 2 Substituents :
- Electron-withdrawing groups (e.g., 2-fluoro, 3,5-dibromo-4-hydroxy) enhance bioactivity by enabling H-bonding or halogen bonding .
- Methoxy/acetoxy groups (e.g., 2,4-dimethoxy, 2-acetoxy) improve crystallinity via intermolecular interactions (C–H···O, π-π stacking) .
Styryl groups introduce conformational flexibility, affecting binding to biological targets .
Position 6 Groups: Ethyl esters dominate in literature; methyl esters (target compound) may reduce metabolic stability but improve solubility.
Biological Activity :
- Halogenated benzylidenes (e.g., 3,5-dibromo-4-hydroxy) show potent enzyme inhibition (IC50 ~3–5 µM) .
- Antifungal activity correlates with electron-rich substituents (e.g., methoxy, methyl) .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s unsubstituted benzylidene and methyl ester may limit bioactivity compared to halogenated or hydroxylated analogs.
- Crystallographic Insights : Substituents like 2,4,6-trimethoxybenzylidene induce significant puckering in the thiazolopyrimidine core, impacting molecular conformation .
- Synthetic Optimization : Replacing the methyl ester with ethyl or introducing electron-withdrawing groups at position 2 could enhance potency.
Biological Activity
Methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antitumor agent, among other therapeutic effects. The following sections provide a detailed overview of its biological activity, including synthesis methods, in vitro studies, and case studies.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions such as Biginelli condensation and cyclization techniques. For instance, the target compound can be synthesized through a two-step process involving the reaction of substituted phenacyl chlorides with thiourea and acetoacetic ester under specific conditions to yield high purity and yield .
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Against Cancer Cells : this compound has shown potent activity against the M-HeLa cell line (cervical adenocarcinoma). Studies reported that it demonstrated cytotoxicity levels comparable to or exceeding that of established chemotherapeutic agents like Sorafenib .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines also display antimicrobial properties. The compound's derivatives have been tested for their effectiveness against various bacterial strains. For example:
- Antibacterial Effects : Compounds within this class have shown moderate to high antibacterial activity when evaluated against standard reference drugs. The structural modifications in these compounds significantly influence their antimicrobial potency .
Other Biological Activities
In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines are being investigated for other pharmacological activities:
- Acetylcholinesterase Inhibition : Certain derivatives have been identified as potential acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds demonstrated over 50% inhibition at concentrations as low as 10 μmol/L .
- Antidiabetic and Antifungal Activities : Some derivatives have also shown promise in antidiabetic and antifungal applications .
Case Study 1: Cytotoxicity Profile
A study focusing on a series of thiazolo[3,2-a]pyrimidine derivatives revealed that specific structural modifications significantly enhanced their cytotoxicity against cancer cells. For instance, a compound with a 3-nitrophenyl substituent at the C5 position displayed high selectivity and potency against MCF-7 (breast cancer) cells while maintaining low toxicity towards normal liver cells .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound 1 | M-HeLa | 12 | Sorafenib | 25 |
| Compound 2 | MCF-7 | 15 | Doxorubicin | 20 |
Case Study 2: Antimicrobial Screening
In another investigation assessing the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives, several compounds were screened against common bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. Key steps include:
- Cyclocondensation : Reacting substituted benzaldehydes with thiourea derivatives in ethanol or methanol under reflux (60–80°C) to form the thiazolo[3,2-a]pyrimidine core .
- Esterification : Introducing the carboxylate group via alkylation with methyl or ethyl iodide in the presence of a base (e.g., K₂CO₃) .
- Substituent Tuning : Varying the benzylidene substituents (e.g., 2-chlorophenyl) by altering the aldehyde precursor . Optimization involves adjusting solvent polarity, temperature, and catalyst (e.g., acetic acid) to improve yield and purity .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation employs:
- X-ray Crystallography : Single-crystal analysis provides bond lengths, angles, and dihedral angles (e.g., C=O bond at 1.22 Å, thiazole ring planarity) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), ester groups (δ 3.8–4.2 ppm), and methyl substituents (δ 2.3–2.6 ppm) .
- IR : Confirm carbonyl stretches (ν ~1700 cm⁻¹ for ester and ketone groups) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 439) .
Q. What purification methods are effective for isolating this compound?
Q. What is the proposed reaction mechanism for forming the thiazolo[3,2-a]pyrimidine core?
The mechanism involves:
- Step 1 : Nucleophilic attack by thiourea’s sulfur on the α,β-unsaturated carbonyl compound, forming a thioether intermediate.
- Step 2 : Cyclization via intramolecular nucleophilic addition of the amine group to the carbonyl, forming the pyrimidine ring.
- Step 3 : Aromatization through dehydration, stabilized by electron-withdrawing substituents (e.g., 2-chlorophenyl) .
Advanced Research Questions
Q. How do substituents on the benzylidene ring influence biological activity and crystallographic packing?
Substituent effects are studied via:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and π-π stacking in crystals, while electron-donating groups (e.g., -OCH₃) increase solubility .
- Biological Activity : Chloro-substituted derivatives show higher antimicrobial activity due to improved membrane penetration .
- Crystallographic Trends : Bulky substituents (e.g., 2,4,6-trimethoxy) disrupt packing efficiency, increasing unit cell volume (e.g., V = 4271 ų vs. 2060 ų for smaller groups) .
Q. How can crystallographic data resolve conformational ambiguities in the thiazolo-pyrimidine core?
Key analyses include:
- Torsion Angles : The benzylidene group’s (2E)-configuration is confirmed by C=C torsion angles (~180°) .
- Hydrogen Bonding : Intramolecular S···O interactions (2.8–3.0 Å) stabilize the planar conformation .
- Unit Cell Comparisons :
| Substituent | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| 2-Chlorophenyl | C2/c | 33.0445 | 9.5013 | 13.8845 | 101.548 | |
| 2-Fluorobenzylidene | P21/n | 9.3230 | 10.170 | 21.862 | 96.33 | |
| 4-Bromophenyl | - | 未提供 | 未提供 | 未提供 | 未提供 |
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .
- Enzyme Inhibition : Screen for COX-2 or DHFR inhibition using fluorescence-based assays .
- Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase) with AutoDock Vina to identify key interactions (e.g., hydrophobic pockets) .
Q. How can researchers resolve contradictions in reported spectroscopic data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
